molecular formula C14H18N2O5 B6107831 N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B6107831
M. Wt: 294.30 g/mol
InChI Key: HOIXOVLBVRJJNO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the benzamide moiety, along with two methoxy groups and a nitro group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by the formation of the benzamide derivative. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products

    Reduction: N-cyclopentyl-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Products depend on the nucleophile used, such as N-cyclopentyl-4-methoxy-5-substituted-2-nitrobenzamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the cyclopentyl group distinguishes it from other nitrobenzamides, offering unique steric and electronic properties that can be exploited in various applications .

Properties

IUPAC Name

N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-12-7-10(11(16(18)19)8-13(12)21-2)14(17)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIXOVLBVRJJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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